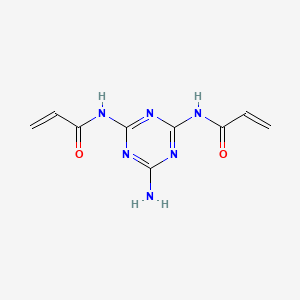
N,N'-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide): is a compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) typically involves the reaction of cyanuric chloride with appropriate amine and amide derivatives. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and bases like triethylamine to facilitate the nucleophilic substitution reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where amino or amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; in the presence of bases like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes and developing new therapeutic strategies .
Medicine: In medicine, derivatives of this compound are being explored for their potential as drugs targeting specific enzymes or receptors. The triazine ring system is known for its bioactivity, making it a key component in drug discovery efforts .
Industry: Industrially, N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The triazine ring system is particularly effective at binding to nucleophilic sites, making it a potent inhibitor or activator of various biological pathways .
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
2,4-Bis(ethylamino)-6-methoxy-1,3,5-triazine: Used as a herbicide.
N,N’‘’-(6-amino-[1,3,5]triazine-2,4-diyl)-bis-guanidine: Known for its antimicrobial properties.
Uniqueness: N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
173385-84-7 |
|---|---|
Molecular Formula |
C9H10N6O2 |
Molecular Weight |
234.22 g/mol |
IUPAC Name |
N-[4-amino-6-(prop-2-enoylamino)-1,3,5-triazin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C9H10N6O2/c1-3-5(16)11-8-13-7(10)14-9(15-8)12-6(17)4-2/h3-4H,1-2H2,(H4,10,11,12,13,14,15,16,17) |
InChI Key |
GRLWOKIZHWTEJG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=NC(=NC(=N1)N)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















